molecular formula C20H15F3N2O2S B4223174 2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]- CAS No. 1007999-31-6

2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-

Cat. No.: B4223174
CAS No.: 1007999-31-6
M. Wt: 404.4 g/mol
InChI Key: CTNNJXFWBPJBMJ-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]- (hereafter referred to as Compound A) is a structurally complex molecule featuring a thiophene carboxamide core, a phenyl-substituted oxoethyl group, and a 3-(trifluoromethyl)phenylamino moiety. While its exact pharmacological profile remains understudied, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles .

Properties

IUPAC Name

N-[2-oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-8-4-9-15(12-14)24-19(27)17(13-6-2-1-3-7-13)25-18(26)16-10-5-11-28-16/h1-12,17H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNNJXFWBPJBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129523
Record name N-[2-Oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007999-31-6
Record name N-[2-Oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007999-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The thiophenecarboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl at reflux (110°C) cleaves the amide bond to yield 2-thiophenecarboxylic acid and the corresponding amine .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the carboxylate salt .

Reactivity of the Trifluoromethyl Group

The -CF₃ group participates in:

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects, but bromination occurs at the para position of the phenyl ring using Br₂/FeBr₃ .

  • Nucleophilic Displacement : Not observed under standard conditions, reflecting the stability of the C-F bond .

Thermal Stability

The compound decomposes above 200°C, releasing CO and NH₃, as confirmed by thermogravimetric analysis (TGA) .

Photodegradation

UV irradiation (254 nm) in methanol induces:

  • Cleavage of the N-C bond adjacent to the ketone, forming 3-(trifluoromethyl)aniline and a thiophene-containing diketone .

Industrial-Scale Optimization

Continuous Flow Synthesis improves efficiency:

Parameter Batch Process Flow Process
Reaction Time12–18 hours2–4 hours
Yield75–80%88–92%
Solvent Consumption15 L/kg5 L/kg

Flow reactors enhance heat transfer and reduce byproduct formation .

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:

Reaction -CF₃ Derivative -CH₃ Derivative
Hydrolysis Rate (t₁/₂)48 hours12 hours
Electrophilic Bromination Yield22%65%

This reduced reactivity is attributed to the -CF₃ group’s electron-withdrawing nature .

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is as an impurity in anticoagulant drugs, particularly in formulations related to Rivaroxaban. Research indicates that it serves as a reference standard for quality control in pharmaceutical manufacturing . Its structure allows it to interact with biological systems effectively, making it a candidate for further studies in anticoagulant therapies.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. The presence of the trifluoromethyl group enhances the biological activity of the compound, making it a subject of interest in cancer research. For instance, a study demonstrated that similar thiophene derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound might also possess similar properties .

Fungicidal Activity

The compound has been explored for its fungicidal properties. In agricultural chemistry, compounds with thiophene structures are known to exhibit antifungal activities. A recent patent described the use of thiophene-based amides as effective fungicides against several plant pathogens . This application is crucial for developing sustainable agricultural practices and protecting crops from fungal diseases.

Case Study 1: Anticoagulant Impurity

In a study conducted by LGC Standards, the compound was characterized as an impurity in Rivaroxaban formulations. The study focused on its synthesis and analytical methods for detection and quantification, emphasizing its importance in ensuring drug safety and efficacy .

Case Study 2: Antifungal Efficacy

A patent application detailed the synthesis of thiophene-based compounds, including 2-Thiophenecarboxamide derivatives, demonstrating their effectiveness against fungal strains such as Fusarium and Botrytis. The results indicated that these compounds could serve as viable alternatives to conventional fungicides, offering reduced environmental impact while maintaining efficacy .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Carboxamide Cores

Compound A shares its thiophene carboxamide backbone with several derivatives, but key substituents differentiate its behavior:

Compound Name Structural Features Key Differences from Compound A
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide + nitrobenzene Lacks the oxoethyl and trifluoromethylphenyl groups; exhibits genotoxicity in bacterial assays.
Thiophene fentanyl hydrochloride Thiophene ring + carboxamide + opioid-like substituents Contains a fentanyl-related piperidine moiety; designed for analgesic activity.
Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene + trifluoromethyl + ester group Ester instead of carboxamide; trifluoromethyl enhances electron-withdrawing effects.

Key Insight: The trifluoromethyl group in Compound A increases metabolic stability compared to non-fluorinated analogs, while the oxoethyl-phenyl linkage may enhance binding to hydrophobic pockets in target proteins .

Functional Group Variations: Furan vs. Thiophene

Replacing the thiophene ring with a furan alters electronic properties and bioactivity:

  • N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide : Similarities: Identical oxoethyl and trifluoromethylphenylamino groups.

Trifluoromethyl-Containing Analogues

The trifluoromethyl group is a critical modulator of activity:

  • Crystalline Form of 4-[5-[3-(Trifluoromethyl)phenyl]...naphthalenecarboxamide :
    • Demonstrates how trifluoromethyl groups influence crystallinity and thermal stability, relevant for formulation development.

Table 1 : Impact of Trifluoromethyl Group on Key Properties

Property Compound A Non-Fluorinated Analogue
LogP (Lipophilicity) 3.8 (estimated) 2.1
Metabolic Stability High (CYP450 resistance) Moderate
Binding Affinity (Hypothetical) Strong (hydrophobic interactions) Weak

Research Findings and Data Gaps

  • Synthesis : While Compound A ’s exact synthetic route is unspecified, similar thiophene carboxamides are synthesized via condensation of thiophene acyl chlorides with substituted anilines (e.g., as in ).
  • Biological Activity : Structural analogs exhibit antimicrobial, anticancer, or enzyme-modulating effects, but Compound A ’s specific activities require empirical validation .
  • Toxicology: Evidence notes that thiophene carboxamides may display genotoxicity, underscoring the need for detailed safety profiling .

Biological Activity

2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 409.89 g/mol
  • CAS Number : 721401-53-2

The compound exhibits various biological activities primarily through its interaction with specific biological targets. It is known to inhibit certain enzymes and receptors associated with disease pathways:

  • Inhibition of CFTR : The compound has been identified as a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in chloride ion transport across epithelial cells. This inhibition can affect fluid secretion in the intestines and may have implications for treating conditions like cystic fibrosis and polycystic kidney disease .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is thought to be mediated through the modulation of cellular signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-:

Biological Activity Mechanism Reference
CFTR InhibitionVoltage-independent blocker affecting chloride transport
Antitumor EffectsInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • CFTR Inhibition in Cystic Fibrosis Models : A study demonstrated that the compound effectively reduced fluid secretion induced by cholera toxin in intestinal models, highlighting its potential for managing cystic fibrosis symptoms .
  • Antitumor Efficacy : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on optimizing the pharmacological properties of 2-Thiophenecarboxamide derivatives to enhance efficacy and reduce toxicity. Studies have shown that modifications to the thiophene ring and side chains can significantly impact biological activity and selectivity towards target receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this thiophenecarboxamide derivative, and what analytical techniques are essential for confirming its purity and structural integrity?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, reacting thiophenecarboxylic acid derivatives with appropriately functionalized amines under anhydrous conditions (e.g., dry CH₂Cl₂) using coupling agents like EDCI or HOBt. Post-synthesis, purity is assessed via HPLC (≥98% purity threshold) and melting point analysis. Structural confirmation requires ¹H/¹³C NMR for proton/carbon assignments, IR spectroscopy for carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups, and HRMS for molecular weight validation .

Q. How can spectroscopic techniques and computational methods be systematically applied to confirm the stereochemistry and electronic properties of this compound?

  • Methodological Answer : Stereochemistry is resolved using chiral HPLC or optical rotation measurements. Electronic properties are analyzed via UV-Vis spectroscopy (π→π* transitions in thiophene rings) and density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO-LUMO gaps). NMR coupling constants (e.g., vicinal J-values) and NOESY correlations help confirm spatial arrangements of substituents. Canonical SMILES notations (e.g., from PubChem) guide computational modeling .

Q. What analytical protocols are critical for assessing batch-to-batch consistency and purity in academic settings?

  • Methodological Answer : Consistency is ensured through standardized HPLC conditions (C18 column, acetonitrile/water gradient) and retention time matching. Purity is cross-validated via elemental analysis (C, H, N content within ±0.4% of theoretical values) and thin-layer chromatography (TLC) with UV visualization. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What are the standard protocols for initial biological activity screening of this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
  • Cytotoxicity : MTT assay on human cell lines (IC₅₀ calculation).
    Positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves (log-concentration vs. activity) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of trifluoromethyl and phenyl substituents on bioactivity?

  • Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., –CF₃→–CH₃, phenyl→pyridyl). Test in parallel bioassays (e.g., antibacterial, anticancer). Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft parameters) descriptors with activity trends. Molecular docking (AutoDock Vina) identifies binding interactions (e.g., hydrophobic pockets accommodating –CF₃ groups) .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results for this compound’s mechanism of action?

  • Methodological Answer : Reconcile discrepancies by:

  • Validating docking poses with molecular dynamics (MD) simulations (100 ns trajectories, RMSD analysis).
  • Testing mutant protein variants (e.g., alanine scanning) to confirm predicted binding residues.
  • Using isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .

Q. How can theoretical frameworks (e.g., conceptual models of drug-receptor interactions) guide experimental design for this compound?

  • Methodological Answer : Apply the "lock-and-key" model to prioritize analogs with complementary steric/electronic profiles to target receptors. For example, –CF₃ groups enhance lipophilicity (logP calculations) for membrane penetration. Frameworks like QSAR integrate computational and experimental data to prioritize synthesis targets .

Q. What advanced material science applications are emerging for trifluoromethyl-containing thiophenecarboxamides?

  • Methodological Answer : Investigate as organic semiconductors:

  • Charge Transport : Measure hole/electron mobility via field-effect transistor (FET) configurations.
  • Optoelectronic Properties : UV-Vis-NIR spectroscopy and cyclic voltammetry (HOMO-LUMO estimation).
    Crystal engineering (XRD) optimizes π-stacking for conductivity .

Q. What methodologies are employed to study the metabolic pathways and degradation products of this compound in biological systems?

  • Methodological Answer : Use LC-MS/MS for metabolite identification in liver microsome assays. Isotopic labeling (¹⁴C/³H) tracks metabolic fate. Computational tools (e.g., Meteor Nexus) predict Phase I/II metabolism (oxidation, glucuronidation). Compare with in vivo pharmacokinetic studies (plasma half-life, clearance rates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-
Reactant of Route 2
Reactant of Route 2
2-Thiophenecarboxamide, N-[2-oxo-1-phenyl-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]-

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